![molecular formula C14H16FN3O3S2 B2796100 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide CAS No. 2034496-51-8](/img/structure/B2796100.png)
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
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Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Scientific Research Applications
Antibacterial Activity and Pharmaceutical Applications
A significant area of application for thiophene or chromene moiety containing aryl sulfonamides, which includes compounds similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide, is in the development of antibacterial agents. Literature reviews and studies have emphasized the importance of these compounds due to their potential antibacterial properties. Research has shown that aryl sulfonamides with thiophene or chromene moieties exhibit pharmacological activities against pathogenic microbes, highlighting their significance in the synthesis and development of novel pharmacological applications (Rathore et al., 2021).
Role in Antitumor Therapy
Sulfonamide compounds, including those with structures similar to the queried chemical, have been identified for their role in antitumor therapies. These compounds are part of synthetic bacteriostatic antibiotics with applications extending to cancer treatment due to their inhibition of enzymes and interactions with tumor cells. Sulfonamides have been used as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, showcasing their versatility and potential in treating various diseases beyond their antibacterial properties (Gulcin & Taslimi, 2018).
Environmental Degradation and Ecotoxicity
The environmental impact and degradation processes of polyfluoroalkyl chemicals, which can include sulfonamide derivatives, have been a subject of research. Studies focusing on microbial degradation in environmental settings reveal the transformation pathways and potential ecotoxicity changes of these compounds. Understanding the environmental biodegradability and the effects on ecosystems is crucial for assessing the ecological risks and developing strategies for mitigating adverse impacts (Liu & Mejia Avendaño, 2013).
Insights from Sulfonamide and Fluoropyrimidine Studies
The exploration of sulfonamides and fluoropyrimidines in clinical settings has provided valuable insights into their mechanisms of action and therapeutic potential. For instance, TAS-102, a combination of trifluridine and tipiracil, demonstrates efficacy in 5-FU-refractory patients through DNA incorporation, highlighting the nuanced differences and potential of these compounds in cancer therapy (Lenz, Stintzing, & Loupakis, 2015).
properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNWGMVNBDQLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide |
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